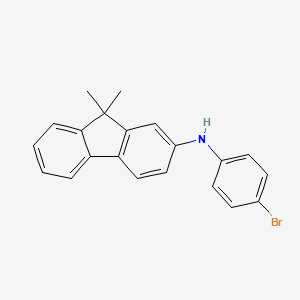

N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-9,9-dimethylfluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN/c1-21(2)19-6-4-3-5-17(19)18-12-11-16(13-20(18)21)23-15-9-7-14(22)8-10-15/h3-13,23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHSSMRZIPHUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 364.29 g/mol. It appears as a white to yellow-green powder or crystal with a melting point ranging from 122°C to 126°C. The purity of commercially available samples is typically above 95% as determined by HPLC analysis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound exhibits notable antiproliferative effects, especially in breast cancer cells such as MCF-7 and MDA-MB-231.

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that compounds similar to this compound showed significant in vitro antiproliferative activities with IC50 values ranging from 10 to 33 nM in MCF-7 cells .

- The compound was found to inhibit tubulin polymerization, indicating its potential as a microtubule-targeting agent, similar to established chemotherapeutics like colchicine .

-

Mechanism of Action :

- Flow cytometry analysis indicated that treatment with this compound leads to cell cycle arrest in the G2/M phase, ultimately resulting in apoptosis in breast cancer cells .

- The interaction at the colchicine-binding site on tubulin suggests a mechanism that disrupts microtubule dynamics, which is critical for cell division .

Biological Activity Summary Table

| Biological Activity | Cell Line Tested | IC50 Value (nM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 10–33 | Tubulin destabilization |

| Antiproliferative | MDA-MB-231 | 23–33 | Cell cycle arrest (G2/M) |

| Apoptosis Induction | MCF-7 | Not specified | Induction of apoptotic pathways |

Additional Biological Properties

Besides its anticancer properties, this compound may exhibit other biological activities such as antioxidant effects and potential applications in photodynamic therapy . However, comprehensive studies are needed to elucidate these effects fully.

Conclusion and Future Directions

This compound shows promising biological activity, particularly as an anticancer agent. Its ability to disrupt microtubule dynamics positions it as a candidate for further development in cancer therapeutics. Future research should focus on detailed mechanistic studies and clinical evaluations to explore its full therapeutic potential.

Scientific Research Applications

Chemical Synthesis

N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine serves as a versatile building block in organic synthesis. Its structure allows for various functionalization reactions, making it useful in the synthesis of more complex molecules. For instance, it can be utilized in the preparation of novel chromophores and fluorescent materials due to its ability to exhibit nonlinear optical behavior .

In materials science, this compound is investigated for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to form stable films and its luminescent properties make it a candidate for enhancing the efficiency and performance of OLEDs. Research indicates that incorporating such compounds can lead to improved charge transport and light emission characteristics .

Medicinal Chemistry

The compound has also been explored for its biological activities. Studies suggest that derivatives of this compound may exhibit significant antitumor properties, making it a subject of interest in cancer research. Its structural modifications can lead to enhanced bioactivity against specific cancer cell lines .

Case Study: Antitumor Activity

A recent study demonstrated that modified derivatives of this compound showed promising results in inhibiting tumor growth in vitro. The study highlighted the importance of substituent variations on the phenyl ring in enhancing pharmacological efficacy.

Nonlinear Optical Applications

The compound has been studied for its nonlinear optical properties, which are crucial for applications in photonics and telecommunications. Nonlinear optical materials are essential for developing devices like frequency converters and optical switches. Research indicates that the incorporation of this compound into polymer matrices can yield materials with enhanced nonlinear optical responses .

Comparison with Similar Compounds

9,9-Dimethyl-N-(4-methylphenyl)-9H-fluoren-2-amine

N-(4-Methoxyphenyl)-9,9-dimethyl-9H-fluoren-2-amine

N-(Biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine

- Molecular Formula : C₃₉H₃₀BrN

- Key Differences : Extended biphenyl-bromophenyl structure.

- Properties :

- Applications : Used in high-performance OLEDs requiring long-range charge mobility.

N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine

- Molecular Formula : C₆₁H₄₅NSi

- Key Differences : Incorporates triphenylsilyl and biphenyl groups.

- Properties :

Comparative Data Table

Key Research Findings

Electronic Properties :

- Bromine in the target compound improves electron affinity, making it suitable for electron-blocking layers, while methoxy derivatives excel in hole transport .

- Biphenyl-bromo compounds (e.g., C₃₉H₃₀BrN) exhibit superior charge mobility due to extended π-conjugation .

Synthetic Accessibility :

- The target compound is synthesized via cost-effective Pd-catalyzed reactions (~$32.2/g for analogs), whereas triphenylsilyl derivatives require multi-step protocols .

Thermal Stability :

- Bulky substituents (e.g., triphenylsilyl) enhance thermal stability, critical for device longevity .

Preparation Methods

Direct Bromination of Fluorenyl Amines

One documented approach involves the bromination of N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline derivatives using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at low temperature (0 °C) for 3 hours. This method yields the brominated product with high efficiency (94% yield reported).

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline dissolved in THF, cooled to 0 °C | Addition of N-bromosuccinimide (NBS) | 94 |

| 2 | Stir for 3 hours at 0 °C | Bromination at para-position of phenyl ring | |

| 3 | Quench with sodium bicarbonate solution | Work-up and isolation of product |

This method is advantageous due to mild reaction conditions and high selectivity for the para-bromo derivative.

Palladium-Catalyzed Cross-Coupling

Another sophisticated preparation method involves palladium-catalyzed amination (Buchwald-Hartwig amination) of 9,9-dimethyl-9H-fluoren-2-amine derivatives with 4-bromoaryl halides. This approach uses catalysts such as Pd2(dba)3 with ligands like tri-tert-butylphosphine in toluene, with sodium tert-butoxide as the base, at elevated temperatures (~50–95 °C) for several hours.

| Component | Amount (example) |

|---|---|

| 9,9-Dimethyl-9H-fluoren-2-amine derivative | 10 g |

| 4-Bromo-1-iodobenzene | 5.64 g |

| Pd2(dba)3 | 1.0 g |

| t-BuONa (sodium tert-butoxide) | 4.0 g |

| (t-Bu)3P (tri-tert-butylphosphine) | 1.6 mL |

| Solvent (Toluene) | 200 mL |

| Temperature | 50–95 °C |

| Reaction Time | 4 hours |

After reaction completion, the mixture is worked up by aqueous extraction and purified by column chromatography to isolate the desired amine with yields around 47% reported.

Intermediate Synthesis and Functional Group Transformations

In some synthetic sequences, the preparation of this compound involves the following intermediate steps:

- Nucleophilic substitution of bromo groups on nitro-substituted fluorenes with CuCN to yield fluoren-carbonitrile derivatives.

- Reduction of nitro groups to amines using hydrazine.

- Reductive methylation of amino groups using paraformaldehyde and sodium cyanoborohydride.

- Reduction of nitrile groups to aldehydes using diisobutylaluminium hydride (DIBAL).

These steps are crucial for building the fluoren-2-amine scaffold with desired substituents before final bromination or coupling.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| NBS Bromination | NBS in THF, 0 °C | 0 °C | 3 hours | 94 | High selectivity, mild conditions | Requires low temperature control |

| Pd-Catalyzed Cross-Coupling | Pd2(dba)3, (t-Bu)3P, NaOtBu, toluene | 50–95 °C | 4 hours | 47 | Versatile, applicable to various aryl halides | Moderate yield, expensive catalyst |

| Multi-step synthesis via intermediates | CuCN substitution, hydrazine reduction, reductive methylation, DIBAL reduction | Varied | Multiple steps | Variable | Allows complex substitutions | Longer synthesis, multiple purifications |

Research Findings and Analysis

- The NBS bromination method is favored for its simplicity and high yield in introducing the 4-bromophenyl group onto the fluoren-2-amine core.

- Pd-catalyzed amination provides a modular route to functionalized fluorenyl amines, enabling the incorporation of various aryl groups including 4-bromophenyl, though with moderate yields and higher cost due to catalyst use.

- The multi-step synthetic routes through nitrile and aldehyde intermediates allow for fine-tuning of substituents and electronic properties, which is critical for applications in nonlinear optical materials.

- Structural characterization via single-crystal X-ray diffraction confirms the molecular integrity and substitution pattern, correlating well with the observed optical properties.

Q & A

Q. What computational tools aid in predicting the compound’s electronic properties?

- Methodological Answer :

- Gaussian/PySCF : For DFT calculations of HOMO-LUMO levels.

- VASP : Band structure modeling for solid-state applications.

- Materials Studio : Simulate charge transport in amorphous films .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.